
3-(((Allyloxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with two methoxy groups and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through a multi-step organic synthesis process. A possible synthetic route might involve:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Step 1: Formation of 3,4-dimethoxyphenylacetic acid through a Grignard reaction followed by acidic workup.
Step 2: Conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl2).
Step 3: Reaction of the acid chloride with allyl alcohol to form the ester.
Step 4: Amination of the ester with an appropriate amine to introduce the amino group.
Step 5: Hydrolysis of the ester to yield the final product, 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the prop-2-en-1-yloxy moiety.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes or receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino and prop-2-en-1-yloxy groups.
3-(3,4-Dimethoxyphenyl)-3-aminopropanoic acid: Lacks the prop-2-en-1-yloxy group.
3-(3,4-Dimethoxyphenyl)-3-{[(methoxy)carbonyl]amino}propanoic acid: Has a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the amino and prop-2-en-1-yloxy groups in 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H19NO6 |
|---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-4-7-22-15(19)16-11(9-14(17)18)10-5-6-12(20-2)13(8-10)21-3/h4-6,8,11H,1,7,9H2,2-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
GIUCVOLKWNLYHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)

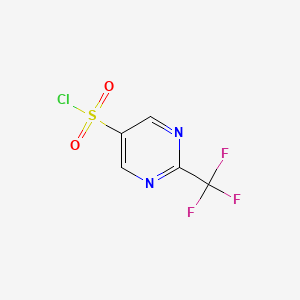
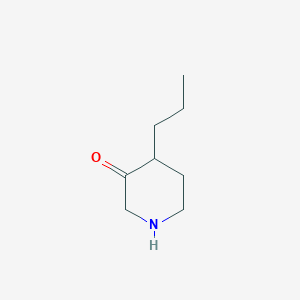
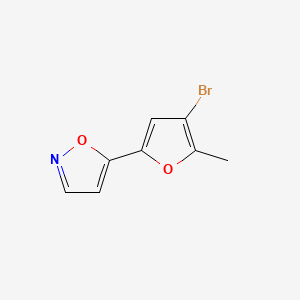
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

![Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine](/img/structure/B13460243.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
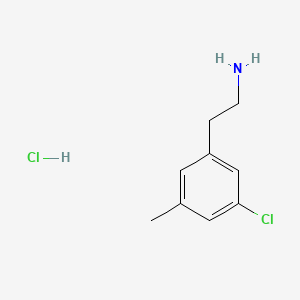
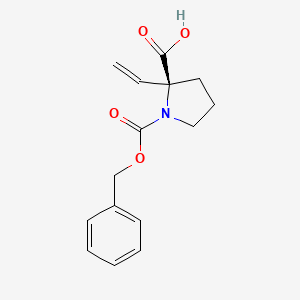
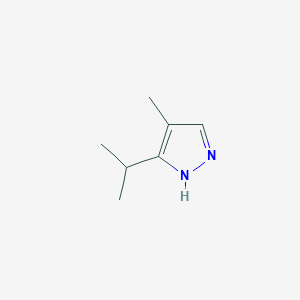
![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

